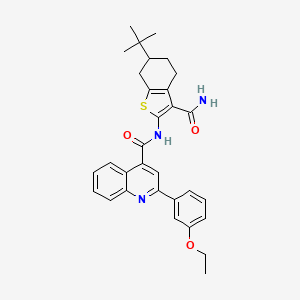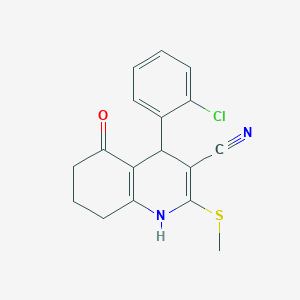![molecular formula C28H26ClN3O5S B11661587 ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661587.png)
ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-{(E)-[1-(4-氯苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}-2,5-二甲基-1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯是一种复杂的有机化合物,具有独特的结构,结合了多种官能团。
准备方法
合成路线和反应条件
2-(3-{(E)-[1-(4-氯苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}-2,5-二甲基-1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从制备核心苯并噻吩结构开始,然后引入吡咯和嘧啶亚基。最后一步涉及酯化反应,以引入乙酯基团。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,其允许更好地控制反应条件并可以提高多步合成的效率。
化学反应分析
反应类型
2-(3-{(E)-[1-(4-氯苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}-2,5-二甲基-1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的生物活性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。反应条件如温度、溶剂和pH必须仔细控制以实现预期结果。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生酮或醛衍生物,而还原可能产生醇或胺。
科学研究应用
化学: 该化合物可用作合成更复杂分子的构建块,尤其是在开发具有独特性能的新材料方面。
生物学: 其独特的结构可能使其能够以特定方式与生物分子相互作用,使其成为药物开发的候选者或生化研究的工具。
医学: 该化合物潜在的生物活性可能导致其在开发新药物方面的应用,特别是针对目前治疗方法不足的疾病。
工业: 该化合物可用于开发具有特定性能的新材料,例如提高稳定性或反应性。
作用机制
2-(3-{(E)-[1-(4-氯苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}-2,5-二甲基-1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯发挥其作用的机制取决于其与分子靶标的相互作用。这些相互作用可能涉及与特定蛋白质或酶结合,改变其活性并导致细胞过程发生变化。确切的途径需要通过详细的生化研究来阐明。
相似化合物的比较
类似化合物
与2-(3-{(E)-[1-(4-氯苯基)-2,4,6-三氧代四氢嘧啶-5(2H)-亚基]甲基}-2,5-二甲基-1H-吡咯-1-基)-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯类似的化合物包括其他苯并噻吩衍生物和吡咯类化合物。这些化合物可能共享一些结构特征,但在其特定官能团和整体性质方面有所不同。
独特性
使该化合物与众不同的是其官能团的独特组合,这些官能团可以赋予特定的化学和生物特性。这使其成为各个领域研究和开发的宝贵目标。
属性
分子式 |
C28H26ClN3O5S |
|---|---|
分子量 |
552.0 g/mol |
IUPAC 名称 |
ethyl 2-[3-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26ClN3O5S/c1-4-37-27(35)23-20-7-5-6-8-22(20)38-26(23)31-15(2)13-17(16(31)3)14-21-24(33)30-28(36)32(25(21)34)19-11-9-18(29)10-12-19/h9-14H,4-8H2,1-3H3,(H,30,33,36)/b21-14+ |
InChI 键 |
PDJUKYWPVAVBDW-KGENOOAVSA-N |
手性 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B11661505.png)
![N-(4-methoxyphenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11661507.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11661516.png)
![4-{[(2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11661522.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661538.png)
![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661540.png)

![Methyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11661557.png)
![11-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11661561.png)


